Summary of the Application: Polyphosphazenes are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable . 2-(2-Methoxyethoxy)ethyl chloride is used in the synthesis of a degradable polyphosphazene, specifically poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP) .
Methods of Application: The synthesis of MEEP is carried out in two steps :
Summary of the Application: Copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (poly(MEO2MA)) are regarded as bioinert replacements of poly(N-isopropylacrylamide) in some biomedical applications . Networks of poly(MEO2MA) of various architecture form thermo-responsive hydrogels .
Methods of Application: The study focuses on the relaxation processes observed above the glass transition temperature (Tg) in poly(MEO2MA)-based networks of various architecture .
Results or Outcomes: The α process assigned to the segmental motions of poly(MEO2MA) is independent of the polymer topology and the glass transition temperature, Tg, associated with this process equals 235–236 K for all investigated systems . The α′ relaxation observed above Tg by dynamical mechanical analysis is assigned to the sub-Rouse process. It strongly depends on the polymer network architecture and slows down by four orders of magnitude upon network formation .
Summary of the Application: 2-Chloroethyl methyl ether (2-Methoxyethyl chloride) is used in the synthesis of acyclic nucleosides of thieno [2,3-d] pyrimidine derivatives .
Results or Outcomes: The outcomes of this application are the acyclic nucleosides of thieno [2,3-d] pyrimidine derivatives .
Summary of the Application: 1-Chloro-2-(2-methoxyethoxy)ethane, which is another name for 2-(2-Methoxyethoxy)ethyl chloride, is a useful reactant in organic synthesis .
Results or Outcomes: The outcomes of this application are various organic compounds synthesized using 2-(2-Methoxyethoxy)ethyl chloride as a reactant .
Summary of the Application: 2-(2-Methoxyethoxy)ethyl chloride is used in the synthesis of unprotected α/β-amino acid N-carboxyanhydrides (NCA), which are a family of biomimetic materials with vast biomedical applications .
Methods of Application: The method employs propylene oxide or epichlorohydrin as an inexpensive and ultra-fast scavenger of hydrogen chloride to prevent NCA from acid-catalyzed decomposition under moist conditions .
Results or Outcomes: The broad scope and outstanding functional group tolerance of the method are demonstrated by the successful synthesis of more than 30 different NCAs, including many otherwise inaccessible compounds with reactive functional groups .
Summary of the Application: 1-Chloro-2-(2-methoxyethoxy)ethane, another name for 2-(2-Methoxyethoxy)ethyl chloride, is a useful reactant in organic synthesis .
2-(2-Methoxyethoxy)ethyl chloride is an organic compound with the molecular formula CHClO. It is classified as an alkyl chloride and is recognized for its clear, colorless to yellowish liquid form. This compound features a methoxyethoxy group, which contributes to its unique properties and reactivity. Its structure includes a chlorine atom attached to a carbon chain that is further substituted with two ether groups, enhancing its solubility in various organic solvents and making it useful in synthetic chemistry .
Due to the lack of specific research, the safety profile of 2-(2-Methoxyethoxy)ethyl chloride is unknown. However, considering the presence of a chloride group, it's advisable to handle it with caution, wearing gloves and eye protection. Organic chlorides can react with water to form hydrochloric acid, a corrosive irritant [].
The synthesis of 2-(2-Methoxyethoxy)ethyl chloride can be achieved through several methods:
2-(2-Methoxyethoxy)ethyl chloride serves various applications in both industrial and laboratory settings:
Several compounds share structural similarities with 2-(2-Methoxyethoxy)ethyl chloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethylene glycol dimethyl ether | CHO | Two ether groups; used as a solvent |
| 1-Chloro-2-methoxyethane | CHClO | Simpler structure; more reactive |
| 2-(Ethoxymethyl)phenol | CHO | Contains a phenolic group; different reactivity |
| 3-Chloro-1-propanol | CHClO | Similar functional group; more linear |
The uniqueness of 2-(2-Methoxyethoxy)ethyl chloride lies in its dual ether functionality combined with an alkyl chloride structure, which offers distinct reactivity patterns not found in simpler alkyl chlorides or ethers. This makes it particularly valuable in synthetic applications where specific reactivity is desired .
The development of 2-(2-Methoxyethoxy)ethyl chloride is intrinsically linked to the broader evolution of ether chemistry in organic synthesis. The historical foundation of ether chemistry traces back to the early discoveries of diethyl ether, which was first synthesized in 1540 by Varius Cordus through the distillation of wine and sulfuric acid. This pioneering work established the fundamental understanding of ether functionality that would later inform the development of more complex polyether systems.
The emergence of chlorinated ethers as synthetic intermediates gained momentum during the nineteenth and twentieth centuries as chemists recognized the enhanced reactivity imparted by halogen substituents. The specific structural motif present in 2-(2-Methoxyethoxy)ethyl chloride, combining chloroalkyl functionality with polyether chains, represents a sophisticated evolution of these early ether discoveries. The compound embodies the principles first established in classical ether synthesis while incorporating the strategic placement of halogen functionality to enable further chemical transformations.
Within the broader context of functionalized ether development, 2-(2-Methoxyethoxy)ethyl chloride emerged as researchers sought to create molecules that could serve as versatile building blocks for more complex structures. The systematic exploration of polyethylene glycol derivatives and their chlorinated analogs led to the identification of this compound as a particularly useful synthetic intermediate. The historical progression from simple ethers to these sophisticated bifunctional molecules reflects the increasing sophistication of organic synthetic methodology and the growing demand for molecules capable of multiple chemical transformations.
2-(2-Methoxyethoxy)ethyl chloride occupies a distinctive position within the classification system of functionalized ethers, exhibiting characteristics of both alkyl halides and polyethers. The compound is formally classified as a halogenated ether, specifically an alkyl chloride bearing ether functionalities. This dual nature is reflected in its International Union of Pure and Applied Chemistry name, 1-(2-chloroethoxy)-2-methoxyethane, which emphasizes the chloroethyl substitution pattern within the polyether framework.
Table 1: Chemical Classification and Nomenclature
| Classification Category | Designation |
|---|---|
| Primary Classification | Halogenated Ether |
| Secondary Classification | Alkyl Chloride |
| Functional Group Category | Polyether |
| International Union of Pure and Applied Chemistry Name | 1-(2-chloroethoxy)-2-methoxyethane |
| Simplified Molecular Input Line Entry System | COCCOCCCl |
| International Chemical Identifier Key | JIQXRLOYKOJECL-UHFFFAOYSA-N |
The structural architecture of 2-(2-Methoxyethoxy)ethyl chloride features a linear polyether chain terminated with both methoxy and chloroethyl functionalities. This arrangement places the compound within the broader category of glycol diether derivatives, while the presence of the reactive chloride group distinguishes it from simple polyethers. The molecule can be conceptualized as a methoxylated diethylene glycol derivative where one hydroxyl group has been replaced with a chlorine atom, creating a reactive site for further chemical modification.
Within the systematic classification of ether compounds, this molecule represents an intermediate complexity level between simple monoethers and complex crown ethers or cryptands. The polyether backbone provides the characteristic properties associated with glycol diethers, including enhanced solvating ability and conformational flexibility, while the terminal chloride functionality introduces electrophilic reactivity that enables participation in nucleophilic substitution mechanisms.
The structural relationship between 2-(2-Methoxyethoxy)ethyl chloride and the glyme family of compounds represents a fundamental connection within polyether chemistry. Glymes, also known as glycol diethers, are saturated non-cyclic polyethers containing no other functional groups beyond the ether linkages. These compounds are characterized by their ability to form complexes with metal cations and their utility as aprotic polar solvents in various chemical processes.
2-(2-Methoxyethoxy)ethyl chloride can be understood as a functionalized analog of diethylene glycol dimethyl ether, commonly known as diglyme, where one terminal methyl group has been replaced with a chloroethyl functionality. This structural modification maintains the essential polyether backbone while introducing reactive halogen functionality that enables further chemical elaboration. The compound thus bridges the gap between the chemically inert glymes and more reactive halogenated intermediates.
Table 2: Comparison with Related Glyme Compounds
| Compound | Molecular Formula | Structure Type | Key Functionality |
|---|---|---|---|
| Diglyme | C6H14O3 | Symmetrical diether | Coordination/solvation |
| 2-(2-Methoxyethoxy)ethyl chloride | C5H11ClO2 | Asymmetrical chloroether | Nucleophilic substitution |
| Triglyme | C8H18O4 | Extended glyme | Enhanced coordination |
| Monoglyme | C4H10O2 | Simple diether | Basic coordination |
The polyether characteristics of 2-(2-Methoxyethoxy)ethyl chloride are manifested in its ability to coordinate with metal cations through the lone pairs of electrons on the oxygen atoms. This coordination capability, inherited from its relationship to glyme chemistry, makes the compound valuable in applications requiring metal ion complexation or phase transfer catalysis. The presence of multiple ether oxygen atoms within the molecular structure provides multiple coordination sites, enabling the formation of stable complexes with various metal cations.
Research has demonstrated that polyethers, including compounds structurally related to 2-(2-Methoxyethoxy)ethyl chloride, exhibit enhanced thermal and chemical stability compared to many other solvent systems. This stability, combined with their low volatility and favorable solvation properties, positions these compounds as valuable alternatives to traditional organic solvents in specialized applications. The specific case of 2-(2-Methoxyethoxy)ethyl chloride benefits from these general polyether properties while offering the additional synthetic versatility provided by the terminal chloride functionality.
The synthetic utility of 2-(2-Methoxyethoxy)ethyl chloride in organic chemistry stems from its bifunctional nature, which enables participation in diverse chemical transformations while maintaining the structural integrity of the polyether backbone. The compound serves as a crucial intermediate in the synthesis of more complex polyether-containing molecules, particularly those requiring precise control over chain length and functionality placement.
In nucleophilic substitution reactions, the terminal chloride group of 2-(2-Methoxyethoxy)ethyl chloride undergoes facile displacement by various nucleophiles, enabling the introduction of diverse functional groups while preserving the polyether chain. This reactivity pattern has been exploited in the synthesis of ionic liquid precursors, where the compound serves as an alkylating agent for the preparation of quaternary ammonium and phosphonium salts. Research has shown that the polyether chain enhances the solubility and stability of the resulting ionic species, making these materials valuable for specialized applications in electrochemistry and catalysis.
The compound's role in polyether synthesis extends to its use as a chain-extension agent in controlled polymerization processes. The reactive chloride functionality can be activated under appropriate conditions to participate in ring-opening polymerization or step-growth polymerization mechanisms, leading to well-defined polyether materials with controlled molecular weights and architectures. This application has proven particularly valuable in the development of specialized polymers for biomedical and electronic applications, where precise control over material properties is essential.
Table 3: Key Synthetic Applications
The strategic importance of 2-(2-Methoxyethoxy)ethyl chloride in synthetic methodology is further enhanced by its compatibility with a wide range of reaction conditions and its stability under standard synthetic manipulations. The compound exhibits good thermal stability and resistance to decomposition under typical synthetic conditions, making it a reliable building block for multi-step synthetic sequences. This reliability has led to its incorporation into various synthetic strategies for natural product synthesis and pharmaceutical intermediate preparation.
Within the broader family of halogenated ether compounds, 2-(2-Methoxyethoxy)ethyl chloride occupies a unique position that combines the reactivity of alkyl halides with the specialized properties of polyethers. Comparative analysis with related halogenated ethers reveals distinct advantages in terms of selectivity, stability, and synthetic versatility that distinguish this compound from simpler analogs.
2-Methoxyethyl chloride, with molecular formula C3H7ClO and molecular weight 94.54 g/mol, represents the simplest analog within this structural family. While this compound shares the basic chloroalkyl ether motif, it lacks the extended polyether chain that imparts enhanced solvation properties and coordination capability to 2-(2-Methoxyethoxy)ethyl chloride. The additional ether oxygen atom in the target compound provides improved solubility in polar media and enhanced ability to stabilize transition states in nucleophilic substitution reactions.
Table 4: Comparative Analysis of Halogenated Ether Compounds
| Compound | Formula | Molecular Weight | Boiling Point | Density | Key Distinguishing Features |
|---|---|---|---|---|---|
| 2-Methoxyethyl chloride | C3H7ClO | 94.54 g/mol | 89-90°C | 1.035 g/mL | Simple monoether structure |
| 2-(2-Methoxyethoxy)ethyl chloride | C5H11ClO2 | 138.59 g/mol | 169°C | 1.0562 g/mL | Extended polyether chain |
| 2-Methoxyethoxymethyl chloride | C4H9ClO2 | 124.57 g/mol | 54°C | 1.091 g/mL | Intermediate chain length |
The extended chain length of 2-(2-Methoxyethoxy)ethyl chloride compared to its shorter analogs results in significantly different physical properties, including higher boiling point and modified solubility characteristics. These differences translate into practical advantages in synthetic applications, as the higher boiling point enables reaction conditions that would not be suitable for more volatile halogenated ethers. The enhanced thermal stability associated with the extended polyether structure also contributes to improved performance in high-temperature synthetic processes.
The comparative reactivity of 2-(2-Methoxyethoxy)ethyl chloride in nucleophilic substitution reactions demonstrates subtle but important differences from simpler halogenated ethers. The presence of multiple ether oxygen atoms creates opportunities for intramolecular coordination effects that can influence reaction stereochemistry and regioselectivity. These effects are absent in simpler compounds like 2-methoxyethyl chloride, making the extended polyether analog valuable for applications requiring precise control over reaction outcomes.
Research comparing the synthetic utility of various halogenated ethers has demonstrated that 2-(2-Methoxyethoxy)ethyl chloride offers superior performance in certain specialized applications, particularly those involving ionic liquid synthesis and polyether functionalization. The combination of enhanced stability, improved solvation properties, and maintained reactivity positions this compound as a preferred choice for demanding synthetic applications where simpler halogenated ethers prove inadequate.
The molecular formula of 2-(2-Methoxyethoxy)ethyl chloride is definitively established as C5H11ClO2 [1] [2] [3]. This formula indicates the presence of five carbon atoms, eleven hydrogen atoms, two oxygen atoms, and one chlorine atom within the molecular structure. The compound belongs to the class of halogenated aliphatic ethers, characterized by the presence of both ether functional groups and a terminal chlorine substituent [3] [4].
The molecular composition reveals a systematic arrangement where the carbon backbone consists of an ethylene glycol dimethyl ether derivative with terminal chlorination [1] [2]. The two oxygen atoms function as ether linkages, connecting the carbon chain segments and contributing to the compound's chemical properties and reactivity patterns [3].
| Atomic Composition | Count | Percentage by Mass |
|---|---|---|
| Carbon (C) | 5 | 43.37% |
| Hydrogen (H) | 11 | 7.97% |
| Oxygen (O) | 2 | 23.08% |
| Chlorine (Cl) | 1 | 25.58% |
| Total Atoms | 19 | 100.00% |
Comparative molecular weight analysis within the series of chlorinated ethylene glycol derivatives demonstrates that this compound occupies an intermediate position in terms of molecular mass [2] [3]. The molecular weight value is crucial for stoichiometric calculations, analytical determinations, and physical property correlations in both research and industrial applications [1] [5].
The structural representation of 2-(2-Methoxyethoxy)ethyl chloride reveals a linear chain configuration with two ether linkages connecting three distinct alkyl segments [3] [5]. The canonical Simplified Molecular Input Line Entry System representation is COCCOCCCl, which describes the sequential connectivity of atoms from the methoxy terminus to the chloroethyl terminus [1] [3] [5].
The molecular structure contains a total of 18 chemical bonds, comprising 7 non-hydrogen bonds and 4 rotatable bonds [3]. The two ether linkages are aliphatic in nature, connecting the methoxy group (CH3-O-) to an ethylene bridge (-CH2-CH2-), which subsequently connects to a second ether linkage leading to the chloroethyl terminal group (-CH2-CH2-Cl) [3] [4].
The International Chemical Identifier representation InChI=1S/C5H11ClO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 provides a standardized structural description that facilitates database searches and computational modeling [1] [3] [5]. The InChIKey JIQXRLOYKOJECL-UHFFFAOYSA-N serves as a unique molecular identifier derived from the complete structural information [1] [3] [5].
| Bond Type | Count | Description |
|---|---|---|
| Single C-C bonds | 2 | Ethylene linkages |
| C-O bonds | 4 | Ether linkages |
| C-H bonds | 11 | Alkyl hydrogens |
| C-Cl bonds | 1 | Terminal chlorine |
| Total bonds | 18 | Complete structure |
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(2-chloroethoxy)-2-methoxyethane [1] [4] [5]. This nomenclature follows the established rules for naming ether compounds by identifying the longest carbon chain as the parent ethane unit and treating both the chloroethoxy and methoxy groups as substituents [1] [5].
The IUPAC naming convention reflects the structural organization where the central ethane unit is substituted at position 1 with a 2-chloroethoxy group and at position 2 with a methoxy group [4] [5]. This systematic approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community [1].
Alternative IUPAC-acceptable representations include systematic names that emphasize different structural perspectives while maintaining chemical accuracy [4]. The nomenclature system accounts for the presence of functional groups and their relative positions within the molecular framework [1] [5].
2-(2-Methoxyethoxy)ethyl chloride is known by numerous synonyms and alternative designations that reflect different naming conventions and industrial applications [2] [6] [4]. The most frequently encountered synonyms include 1-chloro-2-(2-methoxyethoxy)ethane and 2-Chloroethyl 2-methoxyethyl ether [2] [6] [4].
Additional alternative designations encompass 2-(2-chloroethoxy)ethyl methyl ether and the systematic name Ethane, 1-(2-chloroethoxy)-2-methoxy- [6] [4] [7]. These variations in nomenclature arise from different approaches to describing the ether linkages and the positioning of functional groups within the molecular structure [6] [4].
The compound is also referenced in technical literature as 2-(2-METHOXYETHOXY)ETHYL CHLORIDE and 1-(2-Chloroethoxy)-2-methoxyethane [6] [4]. Industrial and commercial designations may include abbreviated forms such as m-PEG2-Cl, reflecting its relationship to polyethylene glycol derivatives [2] [7].
| Naming Convention | Designation | Usage Context |
|---|---|---|
| Common name | 2-(2-Methoxyethoxy)ethyl chloride | General chemical literature |
| IUPAC systematic | 1-(2-chloroethoxy)-2-methoxyethane | Formal nomenclature |
| Alternative ether name | 2-Chloroethyl 2-methoxyethyl ether | Ether-based naming |
| Industrial abbreviation | m-PEG2-Cl | Commercial applications |
The rotational barriers around ether linkages in 2-(2-Methoxyethoxy)ethyl chloride are characteristic of C-O single bond rotation in aliphatic ether systems [13] [11] [14]. Computational studies on similar ether compounds reveal that rotational barriers typically range from 8 to 15 kilojoules per mole, depending on the local electronic environment and steric interactions [11] [14] [15].
The rotation around C-O bonds in diethylene glycol derivatives involves overcoming electronic repulsion between oxygen lone pairs and adjacent sigma bonds [10] [13]. The barrier heights are influenced by the hyperconjugative stabilization in different rotational orientations, with minima typically occurring at gauche angles rather than anti conformations [13] [12].
Density functional theory calculations on related ether systems indicate that the rotational barriers are sensitive to the electronic properties of substituents [14] [15] [16]. The presence of the terminal chlorine atom in 2-(2-Methoxyethoxy)ethyl chloride may introduce additional electronic effects that modulate the rotational energy profile [15] [16].
Experimental and theoretical studies on crown ethers and linear polyethers demonstrate that the rotational barriers around ether linkages are generally low enough to permit rapid conformational interconversion at ambient temperatures [10] [13]. This characteristic contributes to the dynamic nature of the molecular structure and influences the compound's physical and chemical properties [9] [10].
| Rotational Parameter | Typical Range | Influencing Factors |
|---|---|---|
| C-O rotation barrier | 8-15 kJ/mol | Electronic environment, sterics |
| Conformational interconversion | Rapid at ambient temperature | Low barrier heights |
| Preferred dihedral angles | Gauche (±60°) | Hyperconjugative stabilization |
| Electronic effects | Moderate | Oxygen lone pair interactions |
2-(2-Methoxyethoxy)ethyl chloride exists as a liquid at standard temperature and pressure conditions [1] [2]. The compound presents as a clear, colorless to yellowish liquid [3] [4], demonstrating typical characteristics of chlorinated ether compounds. This liquid state at ambient conditions is consistent with its molecular structure, which contains both polar and nonpolar regions that contribute to intermediate intermolecular forces.
The boiling point of 2-(2-Methoxyethoxy)ethyl chloride has been reported with slight variations across different sources. The most commonly cited values are 156°C at 760 mmHg [1] and 169°C at 744 Torr [2]. This temperature range of approximately 156-169°C indicates moderate volatility for this chlorinated ether compound. The boiling point reflects the balance between intermolecular forces, including dipole-dipole interactions from the ether oxygens and the chlorine atom, and van der Waals forces from the alkyl chain.
No melting point data has been identified in the available literature for 2-(2-Methoxyethoxy)ethyl chloride. This absence of data represents a significant gap in the thermodynamic characterization of this compound.
Specific vapor pressure data for 2-(2-Methoxyethoxy)ethyl chloride was not found in the literature search. Related compounds such as diethylene glycol dimethyl ether show vapor pressures of 2.96 mm Hg at 25°C [5], suggesting that this compound likely exhibits low to moderate vapor pressure at ambient conditions.
Heat capacity values for 2-(2-Methoxyethoxy)ethyl chloride are not available in the current literature. This represents another area where experimental data is lacking for complete thermodynamic characterization.
The density of 2-(2-Methoxyethoxy)ethyl chloride has been consistently reported across multiple sources. Values range from 1.025 g/cm³ to 1.0562 g/cm³, measured at temperatures between 16°C and 25°C [1] [2]. The specific value of 1.0562 g/cm³ at 16°C provides the most precise measurement available [2]. These density values are typical for chlorinated organic compounds and reflect the contribution of the chlorine atom to the overall molecular mass.
No specific viscosity data for 2-(2-Methoxyethoxy)ethyl chloride was identified in the literature search. This property would be valuable for understanding the compound's flow characteristics and transport behavior.
Diffusion coefficient data for 2-(2-Methoxyethoxy)ethyl chloride is not available in the current literature, representing a gap in transport property characterization.
Surface tension measurements specifically for 2-(2-Methoxyethoxy)ethyl chloride were not found in the available literature. This property would be important for understanding interfacial behavior and wetting characteristics.
Specific interfacial behavior data for 2-(2-Methoxyethoxy)ethyl chloride is not documented in the current literature. However, the presence of both hydrophilic ether groups and a hydrophobic chlorinated terminus suggests potential amphiphilic character that could influence interfacial properties.
The refractive index of 2-(2-Methoxyethoxy)ethyl chloride has been reported as 1.41 [1]. This value is consistent with organic compounds containing ether linkages and chlorine substituents, indicating moderate polarizability of the electron cloud.
No optical rotation data was found for 2-(2-Methoxyethoxy)ethyl chloride. Given that the compound lacks chiral centers in its structure, it would be expected to be optically inactive.
Specific aqueous solubility data for 2-(2-Methoxyethoxy)ethyl chloride was not identified in the literature search. However, the presence of two ether oxygen atoms suggests some degree of water solubility, though this would be limited by the chlorinated terminus.
The compound is expected to show good solubility in organic solvents , particularly those of moderate polarity, due to its ether linkages and moderate dipole moment. The chlorinated end group would enhance solubility in chlorinated solvents, while the ether oxygens would promote solubility in polar aprotic solvents.
Specific Hansen Solubility Parameters for 2-(2-Methoxyethoxy)ethyl chloride were not found in the available literature. These parameters would be valuable for predicting solvent compatibility and formulation behavior.
The flash point of 2-(2-Methoxyethoxy)ethyl chloride has been reported as 44.8°C [1]. This relatively low flash point indicates that the compound is flammable and requires appropriate safety precautions during handling and storage. The flash point value is consistent with the compound's volatility characteristics and suggests significant vapor formation at elevated temperatures.
The physicochemical characterization of 2-(2-Methoxyethoxy)ethyl chloride reveals significant gaps in the available literature data. While basic properties such as boiling point, density, refractive index, and flash point are documented, many important thermodynamic and transport properties remain unreported. Critical missing data includes melting point, vapor pressure, heat capacity, viscosity, surface tension, and Hansen solubility parameters. This incomplete characterization presents opportunities for future experimental research to provide a more comprehensive understanding of this compound's physicochemical behavior.
Flammable;Irritant